

Application Notes: Diethylammonium Bromide for Large-Grain Perovskite Film Growth

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Compound of Interest

Compound Name: *Diethylammonium bromide*

Cat. No.: *B7801147*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pursuit of high-efficiency and stable perovskite solar cells is intrinsically linked to the quality of the perovskite thin film. Large, uniform crystal grains are desirable as they reduce the density of grain boundaries, which are notorious sites for charge recombination and defect formation. **Diethylammonium bromide** (DEABr), a bulky organic ammonium salt, has emerged as a key additive in perovskite precursor solutions to promote the growth of large, high-quality perovskite grains. These application notes provide a comprehensive overview of the use of DEABr, detailing its mechanism of action, experimental protocols for its incorporation, and its quantifiable impact on perovskite film properties and solar cell performance.

Mechanism of Action:

The primary role of **diethylammonium bromide** (DEABr) in perovskite film formation is to modulate the crystallization process, leading to the growth of larger grains and passivation of defects.^{[1][2]} The mechanism can be summarized as follows:

- Controlled Crystallization: The bulky diethylammonium (DEA⁺) cations interact with the lead halide framework, influencing the nucleation and growth kinetics of the perovskite crystals. It is believed that DEABr can restrain the initial rapid growth of numerous small grains during the spin-coating process.^[1]

- Grain Mergence during Annealing: During the subsequent annealing step, DEABr facilitates the merging of smaller grains into larger ones.[1] This process, akin to Ostwald ripening, is driven by the reduction of surface energy and results in a film with significantly larger and more uniform crystalline domains.
- Defect Passivation: The bromide ions (Br^-) from DEABr can help to passivate halide vacancy defects at the grain boundaries and on the surface of the perovskite film. Furthermore, the DEA^+ cations can passivate under-coordinated lead (Pb^{2+}) defects. This dual passivation effect reduces non-radiative recombination pathways, thereby enhancing the photoluminescence intensity and carrier lifetimes.[3][4]
- Formation of 2D/3D Hybrid Structures: In some applications, DEABr can be used in post-treatment to form a 2D perovskite capping layer on top of the 3D perovskite film. This 2D layer can enhance moisture stability and improve charge extraction at the interface.[2]

Quantitative Data Summary

The following tables summarize the quantitative impact of incorporating **Diethylammonium Bromide** (DEABr) on perovskite solar cell performance and film properties, as reported in the literature.

Table 1: Photovoltaic Performance Enhancement with DEABr

Perovskite e Composite ion	DEABr Incorpora tion Method	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Referenc e
MAPbI ₃	Additive in precursor	1.08	22.67	79.81	19.58	[1]
MAPbI ₃ (Control)	-	1.02	21.89	74.23	16.56	[1]
MAPbI ₃	Post- treatment	1.05	23.12	75.4	18.30	[2]
MAPbI ₃ (Control)	-	1.01	21.54	66.0	14.37	[2]

Table 2: Perovskite Film Property Improvements with DEABr

Perovskite Compositio n	DEABr Incorporati on Method	Average Grain Size (μm)	PLQE (%)	Carrier Lifetime (ns)	Reference
MAPbI ₃	Additive in precursor	~1.5	-	-	[1]
MAPbI ₃ (Control)	-	~0.5	-	-	[1]
MAPbI ₃	Post- treatment	Significantly larger	-	-	[2]
MAPbI ₃ (Control)	-	Smaller, non- uniform	-	-	[2]

Note: PLQE stands for Photoluminescence Quantum Efficiency. "-" indicates data not provided in the cited source.

Experimental Protocols

Protocol 1: Incorporation of DEABr as an Additive in the Perovskite Precursor Solution

This protocol describes the fabrication of a methylammonium lead iodide (MAPbI₃) perovskite solar cell incorporating DEABr directly into the precursor solution.

1. Substrate Preparation: a. Sequentially clean FTO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen stream and then treat them with UV-ozone for 20 minutes to remove organic residues and improve wettability.
2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO₂ nanoparticle solution. b. Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes in ambient air.
3. Perovskite Precursor Solution Preparation (with DEABr): a. Prepare a 1.4 M stock solution of MAPbI₃ by dissolving 659.6 mg of PbI₂ and 222.6 mg of MAI in a co-solvent of 0.8 mL DMF and 0.2 mL DMSO. b. Prepare a separate stock solution of DEABr in DMF (e.g., 10 mg/mL). c. Add a specific volume of the DEABr stock solution to the MAPbI₃ precursor solution to achieve the desired molar ratio. A common starting point is a 10% molar ratio of DEABr to MAI. d. Stir the final precursor solution at room temperature for at least 1 hour before use.
4. Perovskite Film Deposition: a. Transfer the ETL-coated substrates into a nitrogen-filled glovebox. b. Dispense approximately 40 µL of the perovskite precursor solution onto the center of the substrate. c. Spin-coat in a two-step program: i. 1000 rpm for 10 seconds (spread). ii. 5000 rpm for 30 seconds (thin film formation). d. During the second step, at approximately 15 seconds, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. e. Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
5. Hole Transport Layer (HTL) Deposition: a. Prepare the HTL solution by dissolving 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, and then add 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile) and 28.8 µL of 4-tert-butylpyridine (tBP). b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
6. Metal Contact Deposition: a. Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) as the back contact via thermal evaporation under high vacuum (< 10⁻⁶ Torr).

Protocol 2: Post-Treatment of Perovskite Films with DEABr

This protocol details the application of DEABr to a pre-formed MAPbI_3 film to induce secondary grain growth and form a 2D/3D hybrid structure.[2]

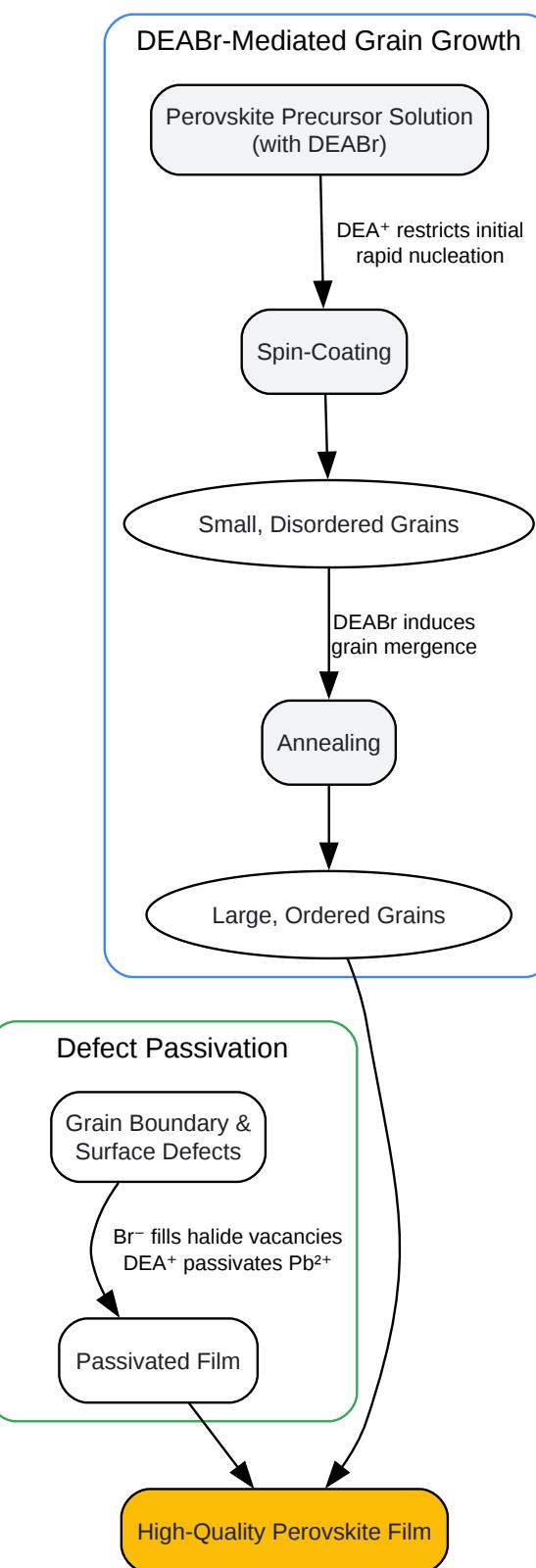
1. Substrate and ETL Preparation: a. Follow steps 1 and 2 from Protocol 1.
2. Perovskite (MAPbI_3) Film Deposition: a. Prepare a standard MAPbI_3 precursor solution without DEABr as described in step 3a of Protocol 1. b. Deposit the MAPbI_3 film as described in step 4 of Protocol 1.
3. DEABr Post-Treatment Solution Preparation: a. Prepare a solution of DEABr in isopropanol (IPA). A typical concentration is 2.5 mg/mL.
4. DEABr Post-Treatment Application: a. Immediately after the anti-solvent step and before annealing, spin-coat the DEABr solution onto the wet perovskite film at 4000 rpm for 20 seconds. b. Transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.
5. HTL and Metal Contact Deposition: a. Follow steps 5 and 6 from Protocol 1.

Visualizations



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Caption: Experimental workflow for perovskite solar cell fabrication with DEABr as an additive.

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Caption: Mechanism of DEABr in promoting large-grain growth and defect passivation.

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- To cite this document: BenchChem. [Application Notes: Diethylammonium Bromide for Large-Grain Perovskite Film Growth]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7801147#diethylammonium-bromide-for-large-grain-perovskite-film-growth>]

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